molecular formula C18H24N4O4S2 B2612766 (4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(methylsulfonyl)pyrrolidin-2-yl)methanone CAS No. 1188363-13-4

(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(methylsulfonyl)pyrrolidin-2-yl)methanone

Cat. No.: B2612766
CAS No.: 1188363-13-4
M. Wt: 424.53
InChI Key: LUWORNVCVGSSIY-UHFFFAOYSA-N
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Description

(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(methylsulfonyl)pyrrolidin-2-yl)methanone is a useful research compound. Its molecular formula is C18H24N4O4S2 and its molecular weight is 424.53. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

  • Synthesis and Antimicrobial Activity : New pyridine derivatives, including those related to the specified compound, have been synthesized and shown to possess antimicrobial activity against various bacterial and fungal strains. The activity is attributed to the structural elements within these compounds, which interact with microbial cell components, leading to cell death or inhibition of cell growth (Patel, Agravat, & Shaikh, 2011; Patel & Agravat, 2009).

Antiproliferative Activity

  • Antiproliferative and Structural Analysis : A compound with a similar structural framework demonstrated antiproliferative activity and was characterized through X-ray diffraction, indicating potential use in cancer research. The molecular structure's stability, provided by inter and intra-molecular hydrogen bonds, could be crucial for its biological activity (Benaka Prasad et al., 2018).

Mechanism of Action

Target of Action

(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(methylsulfonyl)pyrrolidin-2-yl)methanone primarily targets cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes play a crucial role in the conversion of arachidonic acid to prostaglandins, which are lipid compounds involved in inflammation and pain signaling . By inhibiting these enzymes, the compound can reduce inflammation and pain.

Mode of Action

The interaction of this compound with COX enzymes involves binding to the active site of the enzymes, thereby blocking the conversion of arachidonic acid to prostaglandins . This inhibition leads to a decrease in the production of pro-inflammatory mediators, resulting in reduced inflammation and pain.

Biochemical Pathways

The biochemical pathways affected by this compound include the arachidonic acid pathway. By inhibiting COX enzymes, the compound reduces the synthesis of prostaglandins, thromboxanes, and prostacyclins . This reduction in pro-inflammatory mediators leads to downstream effects such as decreased vasodilation, reduced permeability of blood vessels, and lower recruitment of inflammatory cells to the site of inflammation.

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME) properties. The compound is well-absorbed orally and distributed throughout the body, including inflamed tissues. It undergoes hepatic metabolism, primarily through cytochrome P450 enzymes, and is excreted via the kidneys . These properties contribute to its bioavailability and therapeutic efficacy.

Result of Action

The molecular and cellular effects of this compound include reduced production of pro-inflammatory mediators, leading to decreased inflammation and pain . At the cellular level, this results in less activation of inflammatory cells, reduced release of cytokines, and diminished tissue damage.

Action Environment

Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of this compound. For instance, acidic environments may affect the stability of the compound, while high temperatures could accelerate its degradation . Additionally, interactions with other medications or dietary components can alter its pharmacokinetics and pharmacodynamics.

Properties

IUPAC Name

[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-(1-methylsulfonylpyrrolidin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O4S2/c1-26-13-5-6-14-16(12-13)27-18(19-14)21-10-8-20(9-11-21)17(23)15-4-3-7-22(15)28(2,24)25/h5-6,12,15H,3-4,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUWORNVCVGSSIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4CCCN4S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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